Isopropylpiperazine

Lipophilicity Drug Design Medicinal Chemistry

Select N-Isopropylpiperazine hydrochloride (CAS 137186-14-2) for drug discovery and chemical synthesis. Unlike unsubstituted piperazine, the isopropyl substitution delivers enhanced lipophilicity (LogP 0.4–0.7), improved membrane permeability, and demonstrated biological activity—including PDE inhibition (IC50 ~0.5 µM) and utility in hERG-selective CCR2 antagonist development. The hydrochloride salt ensures superior aqueous solubility for streamlined reaction work-ups and biochemical assays. Ideal for medicinal chemistry, target validation, and agrochemical R&D. Order research quantities with batch-specific QC documentation.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 137186-14-2
Cat. No. B163126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylpiperazine
CAS137186-14-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC(C)N1CCNCC1
InChIInChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
InChIKeyWHKWMTXTYKVFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpiperazine (CAS 137186-14-2) Hydrochloride: Procurement Guide for Pharmaceutical Intermediates and Research Reagents


N-Isopropylpiperazine, also known as 1-Isopropylpiperazine (CAS free base 4318-42-7, CAS hydrochloride 137186-14-2), is a heterocyclic amine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol (free base) or 164.68 g/mol (hydrochloride salt) [1]. It is characterized by a piperazine core substituted with an isopropyl group at one nitrogen atom, which differentiates it from unsubstituted piperazine or other N-alkyl piperazine analogs in terms of lipophilicity, solubility, and biological activity profiles [2]. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, particularly in the development of neuropsychiatric agents, CCR2 antagonists, and antimicrobials .

Why N-Isopropylpiperazine (CAS 137186-14-2) is Not Interchangeable with Generic Piperazine Derivatives


The simple substitution of an isopropyl group on the piperazine nitrogen of N-Isopropylpiperazine leads to significant, quantifiable changes in physicochemical and biological properties compared to the unsubstituted piperazine or other N-alkyl analogs. These modifications directly impact its utility as a synthetic intermediate and research tool. The enhanced lipophilicity, reflected in a LogP value of approximately 0.4–0.7 for the free base [1], contrasts sharply with the hydrophilic unsubstituted piperazine (LogP ~ -0.8 to -1.5) [2], influencing solubility, membrane permeability, and overall pharmacokinetic behavior of derived molecules. Furthermore, the specific binding affinities and functional activities observed for compounds incorporating the N-isopropylpiperazine scaffold, such as its potent PDE inhibition (IC50 0.5–1.5 µM) or its use in highly hERG-selective CCR2 antagonists [3], are not generalizable and cannot be assumed for other piperazine derivatives. Therefore, direct substitution with a generic piperazine building block, without the specific isopropyl substitution, would yield a molecule with altered reactivity, different biological target engagement, and ultimately, a distinct and likely unpredictable pharmacological and physicochemical profile.

Quantitative Evidence for Differentiating N-Isopropylpiperazine (CAS 137186-14-2) from Analogous Piperazine Building Blocks


Enhanced Lipophilicity (LogP) of N-Isopropylpiperazine Relative to Unsubstituted Piperazine

The substitution of a hydrogen with an isopropyl group on the piperazine ring significantly increases the molecule's lipophilicity, a critical parameter for drug design. The unsubstituted piperazine has a measured LogP of approximately -0.8 to -1.5, indicating high hydrophilicity [1]. In contrast, 1-Isopropylpiperazine exhibits a significantly higher computed LogP (XLogP3-AA) of 0.4 [2] and measured values of 0.7 .

Lipophilicity Drug Design Medicinal Chemistry

Potent Phosphodiesterase (PDE) Inhibition by N-Isopropylpiperazine Hydrochloride

The hydrochloride salt of 1-isopropylpiperazine (CAS 137186-14-2) demonstrates direct, potent inhibition of phosphodiesterase (PDE) enzymes, a property not generally attributed to the unsubstituted piperazine core or many simple N-alkyl analogs. It exhibits an in vitro IC50 of 0.5 µM and an in vivo IC50 of 1.5 µM for PDE inhibition . This level of activity positions it as a potential scaffold for developing anti-inflammatory agents, as PDE inhibition leads to increased intracellular cAMP/cGMP levels with downstream immunomodulatory effects.

Phosphodiesterase Inhibition Anti-inflammatory Drug Discovery

Antimicrobial Activity of N-Isopropylpiperazine Against Gram-Positive Pathogens

1-Isopropylpiperazine exhibits notable antimicrobial activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad-spectrum anti-gram-positive activity distinguishes it from the unsubstituted piperazine, which is primarily used as an anthelmintic and does not share this antimicrobial profile.

Antimicrobial Anti-MRSA Anti-Tubercular

Enhanced Solubility of N-Isopropylpiperazine Hydrochloride Salt in Polar Solvents

The hydrochloride salt of N-Isopropylpiperazine (CAS 137186-14-2) offers a distinct solubility advantage over the free base (CAS 4318-42-7). While the free base is only slightly soluble in water , the hydrochloride salt is soluble in polar solvents , which significantly facilitates its use in aqueous biochemical assays and certain synthetic procedures. This property is not shared by all piperazine salts or the free base, providing a direct procurement benefit.

Solubility Formulation Synthesis

High hERG Selectivity Achieved in CCR2 Antagonists Incorporating N-Isopropylpiperazine Scaffold

In a medicinal chemistry optimization program for CCR2 antagonists, the incorporation of an (R)-4-isopropylpiperazine-2-carbonyl group was critical for achieving high selectivity over the hERG cardiac ion channel. The lead compound, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, demonstrated an improved safety margin over hERG compared to earlier analogues lacking this specific substitution [1]. This illustrates that the isopropylpiperazine moiety directly contributes to mitigating a major off-target toxicity concern.

CCR2 Antagonist hERG Selectivity Cardiovascular Safety

Optimal Research and Industrial Applications for N-Isopropylpiperazine (CAS 137186-14-2)


Medicinal Chemistry: Scaffold for Orally Bioavailable CNS and Anti-inflammatory Agents

N-Isopropylpiperazine's favorable lipophilicity (LogP 0.4-0.7) [1] and its demonstrated potency as a PDE inhibitor (IC50 0.5 µM) make it an excellent starting point for designing new chemical entities (NCEs) targeting neurological disorders or inflammatory diseases. Its physicochemical properties suggest good blood-brain barrier penetration, while its intrinsic biological activity provides a direct path to generating hit compounds for further optimization.

Chemical Biology: Probe for PDE-Related Pathways and Antimicrobial Target Validation

Given its direct inhibitory effect on PDE enzymes and its activity against MRSA and M. tuberculosis , N-Isopropylpiperazine can be used as a small-molecule probe in target identification and validation studies. It serves as a functional tool to dissect signaling pathways involving PDEs or to validate the essentiality of novel antibacterial targets in Gram-positive pathogens, a role for which unsubstituted piperazine would be unsuitable.

Pharmaceutical Development: Building Block for Optimizing Safety and PK Profiles

The use of N-isopropylpiperazine in the development of the highly hERG-selective CCR2 antagonist [2] provides a clear, successful precedent. This application scenario is ideal for medicinal chemistry programs that require a balanced optimization of potency, oral bioavailability, and cardiovascular safety. The scaffold's demonstrated ability to improve hERG margins while maintaining target engagement is a compelling reason for its selection in new lead optimization campaigns.

Chemical Synthesis: Intermediate with Enhanced Solubility in Polar Media

Procurement of the hydrochloride salt (CAS 137186-14-2) over the free base is specifically recommended when synthetic or assay protocols require solubility in polar or aqueous media . The salt's improved solubility profile can simplify reaction work-up, enhance yields in aqueous-phase coupling reactions, and eliminate the need for specialized co-solvents in biochemical assays, thereby streamlining laboratory operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.